5-Amino-4-cyano-1h-pyrazole-1-carboxamide
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Overview
Description
5-Amino-4-cyano-1h-pyrazole-1-carboxamide: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is notable for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-cyano-1h-pyrazole-1-carboxamide typically involves multi-component reactions. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents such as alumina-silica-supported manganese dioxide in water, yielding high efficiency .
Industrial Production Methods: Industrial production methods often utilize one-pot multicomponent reactions (MCRs) due to their efficiency and environmental benefits. These methods combine green solvents and heterogeneous catalysts to produce the compound in high yields .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4-cyano-1h-pyrazole-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Substitution reactions can occur at the amino or cyano groups, often using halogenating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry: In organic synthesis, 5-Amino-4-cyano-1h-pyrazole-1-carboxamide serves as a versatile building block for constructing diverse heterocyclic compounds. It is used in the synthesis of poly-substituted and fused heterocyclic compounds .
Biology and Medicine: This compound has shown potential as a pharmacophore in drug design. It has been investigated for its role as a pan-FGFR covalent inhibitor, targeting both wild-type and gatekeeper mutants in various cancers . It also exhibits activities such as anti-inflammatory, anti-microbial, and anti-tumor properties .
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other functional materials due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 5-Amino-4-cyano-1h-pyrazole-1-carboxamide involves its interaction with specific molecular targets. For instance, as a pan-FGFR covalent inhibitor, it binds irreversibly to the FGFR1 receptor, inhibiting its activity and thereby suppressing cancer cell proliferation . The compound’s structure allows it to form stable covalent bonds with its targets, enhancing its efficacy.
Comparison with Similar Compounds
- 5-Amino-1-phenylpyrazole-4-carbonitrile
- 5-Amino-3-bromo-1H-pyrazole-4-carboxamide
Comparison: Compared to similar compounds, 5-Amino-4-cyano-1h-pyrazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. For example, its cyano group enhances its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
88511-75-5 |
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Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
5-amino-4-cyanopyrazole-1-carboxamide |
InChI |
InChI=1S/C5H5N5O/c6-1-3-2-9-10(4(3)7)5(8)11/h2H,7H2,(H2,8,11) |
InChI Key |
USLROIVEMRZJLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1C#N)N)C(=O)N |
Origin of Product |
United States |
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